Triethyl butane-1,2,4-tricarboxylate

Beschreibung

BenchChem offers high-quality Triethyl butane-1,2,4-tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethyl butane-1,2,4-tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

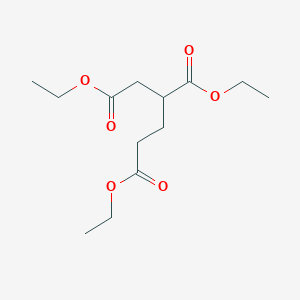

Structure

3D Structure

Eigenschaften

IUPAC Name |

triethyl butane-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O6/c1-4-17-11(14)8-7-10(13(16)19-6-3)9-12(15)18-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNUUYLRWBMMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CC(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565293 | |

| Record name | Triethyl butane-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188-35-8 | |

| Record name | 1,2,4-Triethyl 1,2,4-butanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl butane-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Triethyl Butane-1,2,4-tricarboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl butane-1,2,4-tricarboxylate is an organic compound with the molecular formula C₁₃H₂₂O₆ and a molecular weight of 274.31 g/mol .[1] It is the triethyl ester of butane-1,2,4-tricarboxylic acid. This molecule holds interest in various scientific fields due to its potential applications as a plasticizer in the polymer industry and as a building block in the synthesis of more complex molecules, including those with potential pharmaceutical activity.[1] Its structure, featuring three ester functional groups, imparts specific physicochemical properties that are the subject of ongoing research and development. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of triethyl butane-1,2,4-tricarboxylate, offering a valuable resource for professionals in chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and industry. While comprehensive experimental data for triethyl butane-1,2,4-tricarboxylate is not widely published, the following table summarizes the available and predicted information.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₆ | [1] |

| Molecular Weight | 274.31 g/mol | [1] |

| Boiling Point | 166-171 °C @ 12 Torr | Echemi |

| Density | Predicted: 1.080±0.06 g/cm³ | MySkinRecipes |

| Appearance | Colorless to pale yellow liquid (expected) | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water (expected) | General knowledge |

Synthesis of Triethyl Butane-1,2,4-tricarboxylate

There are two primary synthetic routes for the preparation of triethyl butane-1,2,4-tricarboxylate: direct esterification of butane-1,2,4-tricarboxylic acid and a Michael addition-based approach.

Method 1: Fischer Esterification of Butane-1,2,4-tricarboxylic Acid

This is a classical and straightforward method for synthesizing esters.[2][3][4][5] It involves the reaction of butane-1,2,4-tricarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the product side by using an excess of the alcohol and/or by removing the water formed during the reaction.

Reaction Scheme:

Sources

An In-depth Technical Guide to Triethyl butane-1,2,4-tricarboxylate

CAS Number: 1188-35-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl butane-1,2,4-tricarboxylate is a triester with the molecular formula C13H22O6 and a molecular weight of 274.31 g/mol .[1] This compound, derived from butane-1,2,4-tricarboxylic acid, presents a unique molecular architecture that lends itself to a variety of applications, from polymer science to medicinal chemistry.[1][2] Its three ester functionalities offer multiple points for chemical modification, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and relevant experimental protocols, designed to empower researchers in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Triethyl butane-1,2,4-tricarboxylate is fundamental to its application. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1188-35-8 | [1] |

| Molecular Formula | C13H22O6 | [1] |

| Molecular Weight | 274.31 g/mol | [1] |

| IUPAC Name | triethyl butane-1,2,4-tricarboxylate | [1] |

| SMILES | CCOC(=O)CCC(CC(=O)OCC)C(=O)OCC | [1] |

| Canonical SMILES | CCOC(=O)CCC(CC(=O)OCC)C(=O)OCC | [1] |

| InChI Key | CKNUUYLRWBMMIE-UHFFFAOYSA-N | [1] |

Synthesis of Triethyl butane-1,2,4-tricarboxylate

The primary route for the synthesis of Triethyl butane-1,2,4-tricarboxylate is the Fischer esterification of butane-1,2,4-tricarboxylic acid with ethanol in the presence of an acid catalyst.[2] This classic reaction is widely used for the preparation of esters and relies on driving the equilibrium towards the product, often by using an excess of the alcohol or by removing water as it is formed.

Conceptual Synthesis Workflow

Caption: Fischer Esterification of Butane-1,2,4-tricarboxylic Acid.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on the principles of Fischer esterification.[3][4] Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve optimal yields.

Materials:

-

Butane-1,2,4-tricarboxylic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine butane-1,2,4-tricarboxylic acid (1.0 eq) and a significant excess of anhydrous ethanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add an organic solvent for extraction.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude triethyl butane-1,2,4-tricarboxylate by vacuum distillation to obtain the final product.

-

Applications in Polymer Science: A Bio-based Plasticizer for Polylactic Acid (PLA)

Triethyl butane-1,2,4-tricarboxylate has been identified as a potential bio-based plasticizer for Polylactic Acid (PLA), a biodegradable and biocompatible thermoplastic.[1] Plasticizers are additives that increase the flexibility and durability of polymers. The use of bio-based plasticizers is of significant interest to enhance the sustainability of PLA products.

Mechanism of Plasticization

Plasticizers work by embedding themselves between the polymer chains, reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in a lower glass transition temperature (Tg) and increased flexibility. The ester groups in Triethyl butane-1,2,4-tricarboxylate are expected to have good compatibility with the ester groups in the PLA backbone, facilitating effective plasticization.

Experimental Workflow for PLA Plasticization

Caption: Workflow for the plasticization of PLA with Triethyl butane-1,2,4-tricarboxylate.

Detailed Experimental Protocol for Melt Blending (Generalized)

This protocol is based on established methods for plasticizing PLA with citrate esters.[5]

Materials:

-

Polylactic acid (PLA) pellets (dried)

-

Triethyl butane-1,2,4-tricarboxylate

Equipment:

-

Internal mixer (e.g., Brabender plastograph) or a twin-screw extruder

-

Hot press

-

Equipment for thermal analysis (DSC) and mechanical testing (tensile tester)

Procedure:

-

Drying: Dry the PLA pellets in a vacuum oven at a specified temperature (e.g., 80 °C) for several hours to remove any moisture, which can cause hydrolytic degradation during melt processing.

-

Melt Blending:

-

Set the temperature of the internal mixer or extruder to the processing temperature of PLA (typically 170-190 °C).

-

Add the dried PLA pellets to the mixer.

-

Once the PLA has melted and a stable torque is observed, add the desired amount of Triethyl butane-1,2,4-tricarboxylate (e.g., 5-20 wt%).

-

Continue mixing for a set period (e.g., 5-10 minutes) at a specific rotor speed (e.g., 50-100 rpm) to ensure homogeneous distribution of the plasticizer.

-

-

Sample Preparation:

-

Remove the plasticized PLA from the mixer.

-

Prepare test specimens for thermal and mechanical analysis by compression molding using a hot press.

-

-

Characterization:

-

Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the plasticized PLA. A decrease in Tg is indicative of effective plasticization.

-

Mechanical Testing: Conduct tensile tests to evaluate the Young's modulus, tensile strength, and elongation at break. An increase in elongation at break and a decrease in Young's modulus would signify increased flexibility.

-

Potential in Drug Development: A Hypothetical Glutamate Carboxypeptidase II (GCPII) Inhibitor

There is a suggestion that Triethyl butane-1,2,4-tricarboxylate could act as an inhibitor of Glutamate Carboxypeptidase II (GCPII).[1] GCPII, also known as prostate-specific membrane antigen (PSMA), is a promising therapeutic target for neurological disorders and cancer.[6][7] Inhibitors of GCPII can modulate glutamate neurotransmission, offering potential therapeutic benefits. While direct evidence for the inhibitory activity of Triethyl butane-1,2,4-tricarboxylate is currently lacking, its structural features merit investigation.

Hypothetical Screening Protocol for GCPII Inhibition

This protocol is based on established high-throughput screening assays for GCPII inhibitors.[2]

Objective: To determine if Triethyl butane-1,2,4-tricarboxylate inhibits the enzymatic activity of GCPII.

Principle: The assay measures the cleavage of a specific substrate by GCPII, and the inhibition of this cleavage by the test compound. This can be achieved using various detection methods, including fluorescence or radiometric assays.

Materials:

-

Recombinant human GCPII enzyme

-

Specific GCPII substrate (e.g., a fluorescently labeled dipeptide)

-

Triethyl butane-1,2,4-tricarboxylate (dissolved in a suitable solvent like DMSO)

-

Assay buffer

-

Microplate reader (fluorescence or scintillation counter)

Procedure:

-

Compound Preparation: Prepare a serial dilution of Triethyl butane-1,2,4-tricarboxylate in the assay buffer.

-

Enzyme and Substrate Preparation: Prepare solutions of GCPII enzyme and its substrate at the desired concentrations in the assay buffer.

-

Assay Protocol (in a microplate format):

-

To each well of a microplate, add the assay buffer.

-

Add the test compound (Triethyl butane-1,2,4-tricarboxylate) at various concentrations.

-

Add the GCPII enzyme and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the GCPII substrate.

-

Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time.

-

-

Detection:

-

Stop the reaction (if necessary).

-

Measure the signal (e.g., fluorescence intensity) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Logical Framework for GCPII Inhibition

Caption: Hypothetical inhibition of GCPII by Triethyl butane-1,2,4-tricarboxylate.

Spectroscopic Characterization (Illustrative)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester groups, including triplets for the methyl protons (CH₃) and quartets for the methylene protons (-O-CH₂-). The protons on the butane backbone would appear as a series of complex multiplets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the butane backbone.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically in the region of 1730-1750 cm⁻¹. C-O stretching bands would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of ethoxy groups and other fragments.

Safety and Handling

Conclusion

Triethyl butane-1,2,4-tricarboxylate is a versatile chemical compound with promising applications in polymer science and potentially in drug discovery. Its synthesis via Fischer esterification is a well-established method, and its utility as a bio-based plasticizer for PLA has been proposed. Further research is warranted to fully elucidate its potential as a GCPII inhibitor and to obtain comprehensive spectroscopic and safety data. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule.

References

- Tykvart, J., et al. (2014). Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. Journal of Biomolecular Screening, 19(3), 435-442.

- Rojas, C., et al. (2002). Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay. Analytical Biochemistry, 310(1), 50-54.

- Wiseman, R., et al. (2025). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Pharmacology, 16, 1646207.

- Arrieta, M. P., et al. (2014). Plasticization of poly(lactide) with blends of tributyl citrate and low molecular weight poly(D,L-lactide)-b-poly(ethylene glycol) copolymers. Journal of Applied Polymer Science, 131(15).

- Pivsa-Art, S., et al. (2011). The Impact of the Addition of Compatibilizers on Poly (lactic acid) (PLA) Properties after Extrusion Process. Polymers, 3(4), 1843-1858.

- European Patent Office. (2021). PLASTICIZER COMPOSITION, AND RESIN COMPOSITION COMPRISING SAME (EP 3808804 A1).

- Google Patents. (2017). Polymeric plasticizer compositions (US9890243B2).

- Google Patents. (1957). A process for the production of butane-1,2,4-tricarboxylic acid (GB769270A).

-

PubChem. (n.d.). Trimethyl butane-1,2,4-tricarboxylate. Retrieved from [Link]

-

CSUB Department of Chemistry. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- Grigora, M. E., et al. (2018). Effect of Selected Commercial Plasticizers on Mechanical, Thermal, and Morphological Properties of Poly(3-hydroxybutyrate)/Poly(lactic acid)/Plasticizer Biodegradable Blends for Three-Dimensional (3D) Print. Polymers, 10(10), 1134.

Sources

- 1. Buy Triethyl butane-1,2,4-tricarboxylate | 1188-35-8 [smolecule.com]

- 2. Glutamate Carboxypeptidase II Inhibitor Screening Kit (Fluorometric), All - Creative Biolabs [neuros.creative-biolabs.com]

- 3. csub.edu [csub.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Effect of Selected Commercial Plasticizers on Mechanical, Thermal, and Morphological Properties of Poly(3-hydroxybutyrate)/Poly(lactic acid)/Plasticizer Biodegradable Blends for Three-Dimensional (3D) Print - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Spectroscopic Guide to Triethyl Butane-1,2,4-tricarboxylate: In-Depth Analysis for Researchers

This technical guide provides a comprehensive overview of the spectral characteristics of Triethyl Butane-1,2,4-tricarboxylate, a triester with significant applications in various fields, including its use as a plasticizer.[1] Given the sparse availability of public experimental spectral data for this specific compound, this document leverages predictive methodologies and analysis of analogous structures to offer a robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's structural features.

Introduction

Triethyl butane-1,2,4-tricarboxylate (Molecular Formula: C₁₃H₂₂O₆, Molecular Weight: 274.31 g/mol ) is a complex organic ester.[1] Its structure, featuring a butane backbone with three ethyl carboxylate groups, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its interactions in various chemical systems. This guide will delve into the predicted spectral data, explaining the underlying principles and providing hypothetical protocols for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra, the following data is based on computational predictions, which provide a reliable estimation of the expected chemical shifts.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of triethyl butane-1,2,4-tricarboxylate is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The ethyl groups will each show a characteristic quartet and triplet pattern, while the protons on the butane backbone will appear as more complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for Triethyl Butane-1,2,4-tricarboxylate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl esters) | 1.25 | Triplet | 9H |

| -CH₂- (butane backbone) | 1.90 - 2.40 | Multiplet | 4H |

| -CH- (butane backbone) | 2.80 - 3.00 | Multiplet | 1H |

| -O-CH₂- (ethyl esters) | 4.12 | Quartet | 6H |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Groups: The three equivalent ethyl groups will produce a triplet around 1.25 ppm corresponding to the nine methyl protons, coupled to the adjacent methylene protons. The six methylene protons of the ethyl groups will appear as a quartet around 4.12 ppm, due to coupling with the methyl protons.

-

Butane Backbone: The protons on the butane backbone will show more complex splitting patterns due to coupling with each other. The methylene protons are expected to resonate in the 1.90 - 2.40 ppm range, while the methine proton, being adjacent to two electron-withdrawing carboxylate groups, will be shifted downfield to the 2.80 - 3.00 ppm region.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Triethyl Butane-1,2,4-tricarboxylate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl esters) | 14.2 |

| -CH₂- (butane backbone) | 28.5, 30.2 |

| -CH- (butane backbone) | 45.5 |

| -O-CH₂- (ethyl esters) | 60.5 |

| C=O (ester carbonyls) | 172.5, 173.0, 173.8 |

Interpretation of the ¹³C NMR Spectrum:

-

Aliphatic Carbons: The methyl carbons of the ethyl groups are predicted to have a chemical shift of around 14.2 ppm. The methylene carbons of the butane backbone are expected at approximately 28.5 and 30.2 ppm, while the methine carbon is shifted further downfield to around 45.5 ppm. The methylene carbons of the ethyl esters will appear at about 60.5 ppm.

-

Carbonyl Carbons: The three ester carbonyl carbons are expected to resonate in the downfield region, typically between 172.5 and 173.8 ppm. The slight difference in their chemical shifts is due to their different electronic environments.

Hypothetical Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of triethyl butane-1,2,4-tricarboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of triethyl butane-1,2,4-tricarboxylate will be dominated by the characteristic absorptions of the ester functional groups.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-3000 | Medium-Strong |

| C=O stretch (ester) | 1735-1750 | Strong |

| C-O stretch (ester) | 1000-1300 | Strong |

Interpretation of the IR Spectrum:

-

C-H Stretching: The region between 2850 and 3000 cm⁻¹ will show bands corresponding to the stretching vibrations of the C-H bonds in the ethyl and butane moieties.[2][3]

-

C=O Stretching: A very strong and sharp absorption band is expected in the range of 1735-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in aliphatic esters.[4][5][6]

-

C-O Stretching: The "fingerprint region" below 1500 cm⁻¹ will contain strong bands between 1000 and 1300 cm⁻¹, corresponding to the C-O stretching vibrations of the ester groups.[4][5][6]

Hypothetical Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 274, corresponding to the molecular weight of the compound. This peak may be of low intensity.

-

Fragmentation Pattern: The fragmentation of triethyl butane-1,2,4-tricarboxylate will likely proceed through the cleavage of the ester groups. Common fragmentation pathways for esters include loss of the alkoxy group (-OCH₂CH₃, mass = 45) or the entire ethoxycarbonyl group (-COOCH₂CH₃, mass = 73). McLafferty rearrangement is also a possibility for the ester group at the C4 position.[7][8][9]

Table 4: Plausible Mass Fragments

| m/z | Possible Fragment |

| 229 | [M - OCH₂CH₃]⁺ |

| 201 | [M - COOCH₂CH₃]⁺ |

| 155 | [M - COOCH₂CH₃ - OCH₂CH₃]⁺ |

| 129 | [M - 2(COOCH₂CH₃)]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Hypothetical Experimental Protocol for MS Data Acquisition:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) to induce fragmentation.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the structural elucidation of triethyl butane-1,2,4-tricarboxylate.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of triethyl butane-1,2,4-tricarboxylate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and computational tools, offer a valuable resource for the identification and characterization of this compound. Researchers and scientists are encouraged to use this guide as a reference for interpreting their own experimental data and for designing further studies involving this versatile molecule.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Lumen Learning. (n.d.). Organic Chemistry I - 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). Trimethyl butane-1,2,4-tricarboxylate. Retrieved from [Link]

-

ResearchGate. (2009). Fragmentation of Conjugate Bases of Esters Derived from Multifunctional Alcohols Including Triacylglycerols. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-3-butene-1,1,4-tricarboxylic acid triethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Triethyl butane-1,1,1-tricarboxylate. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectra of Aromatic Esters. Retrieved from [Link]

-

YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

PubChem. (n.d.). Trimethyl 3-methylbutane-1,2,4-tricarboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). Triethyl 3-phenylbuta-1,3-diene-1,2,4-tricarboxylate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Butane-1,2,4-tricarboxylate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butane. Retrieved from [Link]

-

PubChem. (n.d.). Triethyl methanetricarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Trimethyl butane-1,1,4-tricarboxylate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Butane, 2,2,3-trimethyl-. Retrieved from [Link]

Sources

- 1. Buy Triethyl butane-1,2,4-tricarboxylate | 1188-35-8 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Spectrum: Esters [quimicaorganica.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. GCMS Section 6.14 [people.whitman.edu]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

"Triethyl butane-1,2,4-tricarboxylate" mechanism of action

An In-depth Technical Guide to the Hypothetical Mechanism of Action of Triethyl Butane-1,2,4-tricarboxylate as a Modulator of Cellular Metabolism

Abstract

Triethyl butane-1,2,4-tricarboxylate is a synthetic carboxylate compound. While its direct biological functions are not extensively documented in publicly available literature, its structural similarity to endogenous tricarboxylic acids suggests a potential for interaction with metabolic enzymes. This guide proposes a hypothetical mechanism of action for Triethyl butane-1,2,4-tricarboxylate as a competitive inhibitor of a putative mitochondrial enzyme, "Tricarboxylate Metabolizing Enzyme Alpha" (TMEα). TMEα is posited to play a crucial role in cellular energy homeostasis. This document provides a detailed exploration of this hypothetical mechanism, supported by established experimental protocols for its validation. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction to Triethyl Butane-1,2,4-tricarboxylate and its Hypothetical Target: TMEα

Triethyl butane-1,2,4-tricarboxylate is a triester of butane-1,2,4-tricarboxylic acid. Its chemical structure, featuring three ethyl ester groups, makes it a relatively lipophilic molecule compared to its parent acid, potentially facilitating its transport across cellular membranes.

For the purpose of this technical guide, we will consider a hypothetical mitochondrial enzyme, Tricarboxylate Metabolizing Enzyme Alpha (TMEα). TMEα is conceptualized as a key enzyme in a metabolic pathway responsible for the processing of endogenous tricarboxylic acids, contributing to the cellular energy balance. The efficient functioning of TMEα is critical for maintaining metabolic flexibility in response to varying energy demands.

The structural resemblance of Triethyl butane-1,2,4-tricarboxylate to the natural substrates of TMEα forms the basis of our hypothesis that it acts as a competitive inhibitor.

Proposed Mechanism of Action: Competitive Inhibition of TMEα

We hypothesize that Triethyl butane-1,2,4-tricarboxylate competitively inhibits TMEα. In this model, the compound binds to the active site of the enzyme, thereby preventing the binding and subsequent processing of its endogenous substrate. This inhibition is expected to be reversible and dependent on the relative concentrations of the inhibitor and the substrate.

The consequences of TMEα inhibition would likely manifest as a disruption in the metabolic pathway it governs, leading to an accumulation of its substrate and a deficit in its product. This could have downstream effects on cellular respiration and energy production.

Visualizing the Proposed Mechanism

The following diagram illustrates the proposed competitive inhibition of TMEα by Triethyl butane-1,2,4-tricarboxylate.

Caption: Competitive inhibition of TMEα.

Experimental Validation Protocols

To investigate the hypothetical mechanism of action of Triethyl butane-1,2,4-tricarboxylate, a series of in vitro and cell-based assays are proposed.

In Vitro Enzyme Kinetics

The initial step is to characterize the inhibitory effect of Triethyl butane-1,2,4-tricarboxylate on purified TMEα.

Experimental Protocol: TMEα Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Purify recombinant TMEα.

-

Prepare a stock solution of the endogenous substrate.

-

Prepare a stock solution of Triethyl butane-1,2,4-tricarboxylate in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well plate, set up reactions containing a fixed concentration of TMEα and varying concentrations of the substrate.

-

For inhibition studies, include varying concentrations of Triethyl butane-1,2,4-tricarboxylate.

-

Include appropriate controls (no enzyme, no substrate, no inhibitor).

-

-

Data Acquisition:

-

Initiate the reaction by adding the enzyme.

-

Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each condition.

-

Plot V₀ versus substrate concentration to generate Michaelis-Menten curves.

-

Use non-linear regression to determine the kinetic parameters: Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity).

-

For inhibition studies, generate Lineweaver-Burk plots to visualize the mode of inhibition.

-

Data Presentation: Expected Kinetic Parameters

| Condition | Kₘ (μM) | Vₘₐₓ (μmol/min) |

| No Inhibitor | 50 | 100 |

| + Low Inhibitor Conc. | 100 | 100 |

| + High Inhibitor Conc. | 200 | 100 |

Cell-Based Metabolic Assays

To confirm the effect of Triethyl butane-1,2,4-tricarboxylate on cellular metabolism, cell-based assays are essential.

Experimental Protocol: Cellular Respiration Assay

-

Cell Culture:

-

Culture a suitable cell line (e.g., HepG2) in appropriate media.

-

-

Treatment:

-

Treat the cells with varying concentrations of Triethyl butane-1,2,4-tricarboxylate for a defined period.

-

-

Oxygen Consumption Rate (OCR) Measurement:

-

Use an extracellular flux analyzer to measure the OCR, an indicator of mitochondrial respiration.

-

Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

-

-

Data Analysis:

-

Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Experimental Workflow Diagram

Caption: Cellular respiration assay workflow.

Trustworthiness and Self-Validating Systems

The proposed experimental protocols are designed to be self-validating. For instance, in the enzyme kinetics study, the consistency of the Vₘₐₓ values in the presence of the inhibitor, coupled with an increasing Kₘ, provides strong evidence for a competitive inhibition model. In the cell-based assays, the inclusion of appropriate positive and negative controls is crucial for validating the observed effects.

Conclusion

This guide has outlined a hypothetical, yet scientifically plausible, mechanism of action for Triethyl butane-1,2,4-tricarboxylate as a competitive inhibitor of the putative enzyme TMEα. The provided experimental protocols offer a robust framework for testing this hypothesis. The successful validation of this mechanism would position Triethyl butane-1,2,4-tricarboxylate as a valuable tool for studying cellular metabolism and as a potential lead compound for therapeutic development.

References

Since the mechanism of action and the target enzyme are hypothetical, the following references provide background on the methodologies and concepts discussed.

-

Principles of Enzyme Kinetics. Johnson, K.A. & Goody, R.S. (2011). Biochemistry, 50(39), 8264-8269. [Link]

-

Extracellular Flux Assays. Brand, M.D. & Nicholls, D.G. (2011). Biochemical Journal, 435(2), 297-312. [Link]

-

Drug Discovery and Development. Hill, R.G. & Rang, H.P. (2012). Drug Discovery and Development: Technology in Transition. Churchill Livingstone. [Link]

Unlocking Potential: A Technical Guide to the Research Applications of Triethyl Butane-1,2,4-tricarboxylate

Abstract

Triethyl butane-1,2,4-tricarboxylate, a triester with the molecular formula C13H22O6, is emerging as a molecule of significant interest across diverse scientific disciplines.[1] Its unique structural arrangement, featuring three ethyl ester groups on a butane backbone, imparts a distinct set of physicochemical properties that position it as a versatile tool in materials science, biochemistry, and synthetic chemistry. This guide provides an in-depth exploration of the current and potential research applications of triethyl butane-1,2,4-tricarboxylate, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its synthesis, its established role as a polymer plasticizer, and its prospective applications in medicinal chemistry and as a synthetic building block.

Physicochemical Properties and Synthesis

Triethyl butane-1,2,4-tricarboxylate is an organic compound with a molecular weight of approximately 274.31 g/mol .[1] The presence of three carboxylate ester groups contributes to its polarity and potential for hydrogen bonding, while the ethyl groups and butane backbone provide a degree of lipophilicity. This amphiphilic nature is key to its functionality in various applications.

Synthesis of Triethyl Butane-1,2,4-tricarboxylate

The synthesis of triethyl butane-1,2,4-tricarboxylate can be achieved through several established organic chemistry routes. The most direct method is the Fischer esterification of butane-1,2,4-tricarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically driven to completion by removing water, often through azeotropic distillation.

Alternatively, transesterification of a different triester of butane-1,2,4-tricarboxylic acid with ethanol can be employed. This method is advantageous when the starting ester is more readily available.

A representative synthesis for a structurally similar tricarboxylate plasticizer, triethyl propane-1,2,3-tricarboxylate (TEPTC), involves a one-pot sequential dehydration-hydrogenation of triethyl citrate (TEC). This process circumvents the undesired decarboxylation side reactions that can occur when starting from citric acid. High yields of tricarballylate esters (up to 93%) have been achieved using a bifunctional 0.2 wt% Pd/Nb2O5·nH2O catalyst in an inert solvent like methylcyclohexane. This approach highlights a modern, efficient route to producing tricarboxylate esters that could be adapted for the synthesis of triethyl butane-1,2,4-tricarboxylate.

Application in Polymer Science: A High-Performance Plasticizer

A primary and well-documented application of triethyl butane-1,2,4-tricarboxylate is as a plasticizer for polymers. Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, making it softer and more flexible. The unique structure of triethyl butane-1,2,4-tricarboxylate makes it a particularly effective plasticizer for biodegradable polymers like polylactic acid (PLA) and conventional plastics such as polyvinyl chloride (PVC).[1]

Mechanism of Plasticization

When blended with a polymer, the smaller molecules of triethyl butane-1,2,4-tricarboxylate position themselves between the long polymer chains. This increases the intermolecular spacing, reducing the secondary forces (like van der Waals forces and hydrogen bonds) between the polymer chains. The result is a decrease in the glass transition temperature (Tg) of the polymer, leading to increased flexibility and improved processability.

Advantages in Polymer Formulations

The use of triethyl butane-1,2,4-tricarboxylate as a plasticizer offers several advantages:

-

Enhanced Flexibility and Durability: It significantly improves the ductility and toughness of inherently brittle polymers like PLA.

-

Improved Low-Temperature Performance: By lowering the Tg, it helps maintain the flexibility of the plastic at colder temperatures.

-

Good Compatibility: Its chemical structure allows for good compatibility with a range of polymer matrices.

-

Potential as a Bio-based Plasticizer: If synthesized from bio-based precursors, it can contribute to the development of more sustainable plastic formulations.

Experimental Protocol: Evaluation of Plasticizer Performance in PLA

The following is a generalized protocol for evaluating the performance of triethyl butane-1,2,4-tricarboxylate as a plasticizer for PLA.

1. Materials and Equipment:

- Polylactic acid (PLA) pellets

- Triethyl butane-1,2,4-tricarboxylate

- Twin-screw extruder

- Injection molding machine or compression molder

- Differential Scanning Calorimeter (DSC)

- Universal Testing Machine (e.g., Instron)

- Dynamic Mechanical Analyzer (DMA)

2. Blending and Sample Preparation: a. Dry PLA pellets in a vacuum oven at 80°C for 4 hours to remove moisture. b. Prepare different weight percentage blends of PLA and triethyl butane-1,2,4-tricarboxylate (e.g., 5%, 10%, 15%, 20% w/w). c. Melt-blend the PLA and plasticizer using a twin-screw extruder with a set temperature profile (e.g., 160-180°C). d. Pelletize the extruded strands. e. Use an injection molding machine or compression molder to prepare standardized test specimens (e.g., dog-bone shapes for tensile testing).

3. Characterization: a. Thermal Properties (DSC): i. Heat a small sample (5-10 mg) in a sealed aluminum pan from room temperature to 200°C at a rate of 10°C/min. ii. Cool the sample to -50°C at 10°C/min. iii. Reheat the sample to 200°C at 10°C/min. iv. Determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) from the second heating scan. b. Mechanical Properties (Universal Testing Machine): i. Perform tensile tests on the dog-bone specimens according to ASTM D638. ii. Determine the Young's modulus, tensile strength, and elongation at break. c. Dynamic Mechanical Properties (DMA): i. Subject a rectangular specimen to a sinusoidal strain over a temperature range (e.g., -100°C to 150°C) at a fixed frequency (e.g., 1 Hz). ii. Determine the storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve provides another measure of the Tg.

Expected Outcomes and Data Presentation

The addition of triethyl butane-1,2,4-tricarboxylate to PLA is expected to result in a dose-dependent decrease in Tg, Tm, Young's modulus, and tensile strength, while significantly increasing the elongation at break.

Table 1: Representative Thermal and Mechanical Properties of Plasticized PLA

| Plasticizer Content (% w/w) | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 (Neat PLA) | ~60 | ~55 | ~5 |

| 10 | ~45 | ~40 | ~150 |

| 20 | ~30 | ~25 | ~300 |

Note: The values in this table are illustrative and will vary depending on the specific grade of PLA and the processing conditions.

Potential Applications in Medicinal Chemistry

The chemical structure of triethyl butane-1,2,4-tricarboxylate suggests potential applications in the pharmaceutical and biochemical fields, particularly as a scaffold for the design of enzyme inhibitors.

Hypothetical Role as a Glutamate Carboxypeptidase II (GCPII) Inhibitor

One intriguing, though not yet experimentally confirmed, application is as an inhibitor of glutamate carboxypeptidase II (GCPII).[1] GCPII is a membrane-bound enzyme that plays a crucial role in neuronal signaling by hydrolyzing N-acetyl-L-aspartyl-L-glutamate (NAAG) to N-acetyl-L-aspartate and glutamate.[2][3] Overactivity of GCPII can lead to excessive glutamate levels, which is implicated in a variety of neurological disorders, including stroke, traumatic brain injury, and neuropathic pain.[2] GCPII is also a well-established biomarker for prostate cancer.[2][4]

The rationale for considering triethyl butane-1,2,4-tricarboxylate as a potential GCPII inhibitor lies in its structural features. GCPII inhibitors often mimic the structure of NAAG, possessing two acidic groups that interact with the enzyme's active site. The carboxylate groups of hydrolyzed triethyl butane-1,2,4-tricarboxylate could potentially interact with the S1' and S1 pockets of the GCPII active site, which are known to bind glutamate and glutamate-like moieties.[2][5]

Diagram 1: Hypothetical Interaction of Butane-1,2,4-tricarboxylic Acid with the GCPII Active Site

Caption: Potential synthetic transformations of triethyl butane-1,2,4-tricarboxylate.

The ester groups can be:

-

Hydrolyzed to the corresponding tricarboxylic acid, which can be used in the synthesis of polyesters or other polymers.

-

Transesterified with other alcohols to generate a library of different esters with varying properties.

-

Reduced to the corresponding triol (butane-1,2,4-triol), a valuable chiral building block in the synthesis of pharmaceuticals and biodegradable polymers.

-

Amidated by reaction with amines to form triamides, which can be precursors to various nitrogen-containing compounds.

This versatility makes triethyl butane-1,2,4-tricarboxylate a useful starting material for the synthesis of novel materials, pharmaceutical intermediates, and specialty chemicals.

Conclusion

Triethyl butane-1,2,4-tricarboxylate is a multifunctional molecule with a growing number of research applications. Its primary role as a high-performance plasticizer for polymers is well-established, offering a means to enhance the properties of both bio-based and conventional plastics. Furthermore, its potential as a scaffold for the design of enzyme inhibitors, such as for GCPII, and its utility as a versatile chemical intermediate, open up exciting avenues for future research in medicinal chemistry and materials science. As the demand for sustainable and high-performance chemicals continues to grow, the importance of molecules like triethyl butane-1,2,4-tricarboxylate is set to increase, making it a key area for continued scientific exploration.

References

-

Coeck, R., et al. (2021). Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. Lirias. Retrieved from [Link]

-

Barinka, C., et al. (2012). Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. PubMed Central. Retrieved from [Link]

-

Mesters, J. R., et al. (2006). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO Journal. Retrieved from [Link]

-

Barinka, C., et al. (2012). Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer. PubMed Central. Retrieved from [Link]

-

Byrtus, H., et al. (2009). Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization. ACS Publications. Retrieved from [Link]

Sources

- 1. Buy Triethyl butane-1,2,4-tricarboxylate | 1188-35-8 [smolecule.com]

- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lsb.avcr.cz [lsb.avcr.cz]

An In-Depth Technical Guide to the Discovery and History of Triethyl butane-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl butane-1,2,4-tricarboxylate, a triester with the chemical formula C₁₃H₂₂O₆, is a compound of growing interest in various scientific and industrial fields.[1] Its molecular structure, characterized by a butane backbone with three ethyl carboxylate groups, imparts unique properties that make it a versatile molecule. This guide provides a comprehensive overview of the discovery and history of Triethyl butane-1,2,4-tricarboxylate, delving into the foundational synthesis of its precursor, its subsequent esterification, and its modern applications.

The Genesis: Synthesis of the Precursor Acid

The history of Triethyl butane-1,2,4-tricarboxylate is intrinsically linked to the development of its parent compound, butane-1,2,4-tricarboxylic acid. A pivotal moment in this history was the 1961 publication by J. W. Lynn and R. L. Roberts in The Journal of Organic Chemistry, which detailed several practical syntheses of this crucial precursor.[2][3] This work laid the groundwork for the subsequent preparation of its various esters, including the triethyl derivative.

The methods developed by Lynn and Roberts represented a significant advancement in the accessibility of butane-1,2,4-tricarboxylic acid, opening avenues for further research into its derivatives and their potential applications. While the full text of this seminal paper is not publicly available, its citation in numerous subsequent studies and chemical supplier documentation underscores its importance in the historical timeline of this chemical family.[2]

The Advent of the Triester: Esterification Methodologies

Following the successful synthesis of butane-1,2,4-tricarboxylic acid, the preparation of its triethyl ester, Triethyl butane-1,2,4-tricarboxylate, became a logical next step. The most common and historically significant method for this conversion is the Fischer-Speier esterification .[4][5][6][7] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol.

The general mechanism for the Fischer-Speier esterification is a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen of the ethanol molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers and the elimination of a water molecule, the ester is formed.

Experimental Protocol: Fischer-Speier Esterification of Butane-1,2,4-tricarboxylic Acid

The following is a generalized, illustrative protocol for the synthesis of Triethyl butane-1,2,4-tricarboxylate based on the principles of Fischer esterification.

Materials:

-

Butane-1,2,4-tricarboxylic acid

-

Anhydrous ethanol (in large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve butane-1,2,4-tricarboxylic acid in a large excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude Triethyl butane-1,2,4-tricarboxylate.

-

The crude product can be further purified by vacuum distillation.

Visualizing the Synthesis

To better illustrate the synthetic pathway, the following diagrams outline the key chemical transformations.

Caption: Synthetic pathway from various precursors to Triethyl butane-1,2,4-tricarboxylate.

Caption: Experimental workflow for the synthesis of Triethyl butane-1,2,4-tricarboxylate.

Physicochemical Properties and Modern Applications

Triethyl butane-1,2,4-tricarboxylate is a colorless to pale yellow liquid with a molecular weight of 274.31 g/mol . Its ester functionalities make it a versatile building block in organic synthesis and a key component in various applications.

| Property | Value |

| Molecular Formula | C₁₃H₂₂O₆ |

| Molecular Weight | 274.31 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 1188-35-8 |

The primary applications of Triethyl butane-1,2,4-tricarboxylate include:

-

Plasticizer: It is used as a plasticizer for polymers such as polylactic acid (PLA), enhancing their flexibility and durability.[1]

-

Pharmaceuticals: The compound has potential applications in drug formulation and as an inhibitor of enzymes like glutamate carboxypeptidase II.

-

Chemical Intermediate: It serves as a valuable intermediate in the synthesis of other complex organic molecules and polymers.[1]

Conclusion

The journey of Triethyl butane-1,2,4-tricarboxylate from the foundational synthetic work on its parent acid in the 1960s to its current applications in materials science and pharmaceuticals highlights the continuous evolution of chemical synthesis and its impact on various fields. The pioneering work of Lynn and Roberts in developing practical routes to butane-1,2,4-tricarboxylic acid was a critical enabler for the subsequent exploration of its derivatives. The straightforward and robust Fischer-Speier esterification provides a reliable method for the production of Triethyl butane-1,2,4-tricarboxylate, a compound with a promising future in both academic research and industrial applications.

References

-

Coupled biosynthesis and esterification of 1,2,4-butanetriol to simplify its separation from fermentation broth. Eng Life Sci. 2019 Jun;19(6):444-451. Retrieved from [Link]

-

Chemsrc. 1,2,4-Butanetricarboxylic acid | CAS#:923-42-2. Retrieved from [Link]

- Lynn, J. W., & Roberts, R. L. (1961). Some Syntheses of 1,2,4-Butanetricarboxylic Acid. The Journal of Organic Chemistry, 26(11), 4303–4305.

-

Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- Wilkinson, R. G., Fields, T. L., & Boothe, J. H. (1961). The Journal of Organic Chemistry 1961 Volume.26 No.3. The Journal of Organic Chemistry, 26(3), 637-642.

- Brannock, K. C., & Lappin, G. R. (1961). The Journal of Organic Chemistry 1961 Volume.26 No.4. The Journal of Organic Chemistry, 26(4), 1066-1069.

-

Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

-

Student Academic Success. Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

-

Vedantu. Esterification Mechanism and Reaction of Butanoic Acid with Alcohols. Retrieved from [Link]

- Chua, P. (1998). Functional group transformations of imidoyl & iminium triflates and designing an enantioselective Diels-Alder catalyst.

-

PubChem. Trimethyl butane-1,2,4-tricarboxylate. Retrieved from [Link]

-

Wikipedia. 1,2,4-Butanetriol. Retrieved from [Link]

-

PubChem. 1,2,4-Butanetricarboxylic acid. Retrieved from [Link]

-

PubChem. Butane-1,2,4-tricarboxylate. Retrieved from [Link]

- Drahl, M. A. (2013). Carbon-carbon fragmentation: History and new applications in complex terpene synthesis.

Sources

- 1. Buy Triethyl butane-1,2,4-tricarboxylate | 1188-35-8 [smolecule.com]

- 2. 1,2,4-Butanetricarboxylic acid | CAS#:923-42-2 | Chemsrc [chemsrc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. monash.edu [monash.edu]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Triethyl butane-1,2,4-tricarboxylate

This guide provides an in-depth technical exploration of the thermogravimetric analysis (TGA) of Triethyl butane-1,2,4-tricarboxylate. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to thermal analysis.

Introduction: Understanding the Analyte and Technique

Triethyl butane-1,2,4-tricarboxylate is a triester with the molecular formula C₁₃H₂₂O₆ and a molecular weight of approximately 274.31 g/mol .[1] It is derived from butane-1,2,4-tricarboxylic acid.[1] Such esters are often utilized as plasticizers, particularly in polymers like polyvinyl chloride (PVC), to enhance flexibility and durability.[2][3] Understanding the thermal stability of this compound is critical for defining its processing limits and performance characteristics in its applications.

Thermogravimetric Analysis (TGA) is an essential technique for this evaluation.[4][5][6] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] The resulting data, often presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature), reveals crucial information about the material's thermal stability, composition, and decomposition kinetics.[4][8]

Section 1: Physicochemical Properties and Predicted Thermal Behavior

Before undertaking an empirical analysis, it is crucial to establish a theoretical framework based on the molecule's structure.

Molecular Profile

| Property | Value | Source |

| IUPAC Name | triethyl butane-1,2,4-tricarboxylate | [1] |

| Molecular Formula | C₁₃H₂₂O₆ | [1] |

| Molecular Weight | 274.31 g/mol | [1] |

| Structure | A triester of butane-1,2,4-tricarboxylic acid | [1] |

Predicted Decomposition Mechanism (Inert Atmosphere)

The thermal decomposition of esters containing β-hydrogens, such as Triethyl butane-1,2,4-tricarboxylate, typically proceeds via a concerted, intramolecular elimination reaction known as ester pyrolysis.[9][10][11] This process involves a cyclic transition state and follows syn-elimination stereochemistry.[10][11]

The expected primary decomposition pathway is a β-hydride elimination, which will cleave the ester into a carboxylic acid and an alkene.[9][10] For each of the three ethyl ester groups, this reaction would yield a molecule of ethylene (C₂H₄) and a carboxylic acid group.

-

Step 1: The first mass loss is anticipated to be the sequential or near-simultaneous elimination of the three ethyl groups as ethylene (CH₂=CH₂).

-

Step 2: The resulting intermediate, butane-1,2,4-tricarboxylic acid, will then undergo further decomposition at higher temperatures. Carboxylic acids typically decompose via decarboxylation (loss of CO₂) and dehydration (loss of H₂O), potentially forming anhydrides as intermediates before breaking down into smaller molecules and eventually a carbonaceous residue.[12][13]

The following diagram illustrates the predicted initial decomposition step.

Caption: Predicted primary decomposition pathway via ester pyrolysis.

Section 2: Experimental Protocol for TGA Analysis

This protocol is designed in accordance with established standards such as ASTM E1131, which provides a general technique for compositional analysis by thermogravimetry.[14][15][16]

Instrumentation and Consumables

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent) capable of precise mass measurement (0.1 µg sensitivity) and temperature control.[17][18]

-

Crucibles: 150 µL alumina crucibles are recommended due to their inertness.[18]

-

Purge Gas: High-purity nitrogen (for inert atmosphere) and dry air (for oxidative atmosphere), with a digital mass flow controller.

Experimental Workflow

The following diagram outlines the logical flow of the TGA experiment.

Caption: Standard workflow for a TGA experiment.

Detailed Step-by-Step Methodology

-

Instrument Preparation:

-

Causality: Ensure the instrument's balance and temperature sensors are calibrated according to manufacturer specifications. This is foundational for data accuracy and reproducibility.

-

Action: Perform mass and temperature calibration checks. Set the purge gas flow rate to a stable value, typically 30-50 mL/min.[18] Stable flow prevents measurement artifacts.[19]

-

-

Blank Curve Subtraction:

-

Causality: A blank run corrects for instrumental drift and buoyancy effects, where the gas density change with temperature causes an apparent mass change.[4][19] This is a critical step for achieving a true sample mass loss curve.

-

Action: Run the full temperature program with an empty, tared crucible. This curve will be subtracted from the sample curve during analysis.

-

-

Sample Preparation:

-

Causality: A small sample mass (5-10 mg) is crucial to minimize thermal lag and ensure uniform heating throughout the sample, preventing temperature gradients that can blur decomposition events.[18][20]

-

Action: Using a calibrated micropipette, dispense 5-10 mg of Triethyl butane-1,2,4-tricarboxylate into a clean, tared alumina crucible. Record the exact initial mass.

-

-

Execution of TGA Run (Dual Atmosphere Analysis):

-

Rationale: Running the analysis in both an inert (nitrogen) and an oxidative (air) atmosphere provides a comprehensive thermal profile. The inert run reveals thermal stability and pyrolysis pathways, while the oxidative run reveals thermo-oxidative stability, which is often lower and more relevant to real-world applications where oxygen is present.[21]

-

Protocol A: Inert Atmosphere (Nitrogen)

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10 °C/min.

-

-

Causality: A 10 °C/min heating rate offers a good balance between resolution and experimental time.[22] Slower rates can be used to separate closely occurring decomposition steps, while faster rates can shift decomposition to higher temperatures.[8] The 600°C endpoint is sufficient for most organic substances.[19]

-

-

Protocol B: Oxidative Atmosphere (Air)

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10 °C/min.

-

-

Causality: This run will show the influence of oxygen on the decomposition mechanism. Oxidative degradation typically occurs at lower temperatures and may involve different chemical reactions, leading to a different TGA/DTG profile.

-

-

Section 3: Data Interpretation and Expected Results

The primary outputs are the TGA curve (% Mass vs. Temperature) and the DTG curve (% Mass Loss/min vs. Temperature).

Interpreting the Curves

-

TGA Curve:

-

DTG Curve:

-

The peak of a DTG curve corresponds to the temperature of the maximum rate of mass loss (T_peak) for a specific event.[8] This is a highly reproducible value useful for material identification.

-

The area under a DTG peak is proportional to the total mass lost in that event.[8]

-

Shoulders or multiple peaks suggest complex, overlapping decomposition events.[8]

-

Hypothetical Data Summary

Based on the analysis of similar triethyl esters and plasticizers, the following results can be anticipated.[23][24] The initial mass loss for many plasticizers begins in the 200°C to 300°C range.[2]

Table 1: Predicted TGA/DTG Data for Triethyl butane-1,2,4-tricarboxylate

| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) | Rationale / Interpretation |

| Onset Temperature (T_onset) | ~220 - 250 °C | ~200 - 230 °C | The temperature at which significant mass loss begins. Oxidative degradation is expected to start at a lower temperature. |

| Primary Decomposition Event | Single, broad step | Potentially multi-step | Corresponds to the loss of the three ethyl groups and subsequent acid decomposition. Oxidation may introduce more complex, overlapping reaction steps. |

| DTG Peak (T_peak) | ~260 - 290 °C | ~240 - 270 °C | The point of maximum decomposition rate. Will be lower in an oxidative environment. |

| Mass Loss at 400°C | ~70 - 85% | ~80 - 95% | Represents the loss of the majority of the organic structure. More complete combustion in air may lead to higher mass loss at this temperature. |

| Residual Mass at 600°C | < 5% (Carbonaceous residue) | < 1% (Ash) | Pyrolysis in nitrogen leaves behind a char residue. Combustion in air should leave minimal to no residue. |

Conclusion

This guide provides a comprehensive framework for the thermogravimetric analysis of Triethyl butane-1,2,4-tricarboxylate, grounded in established scientific principles and methodologies. By understanding the predicted decomposition pathways and systematically controlling experimental variables like the atmosphere and heating rate, researchers can obtain high-integrity data. The interpretation of the resulting TGA and DTG curves will yield critical insights into the material's thermal stability, a key parameter for quality control, formulation development, and predicting end-use performance.

References

-

ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link][14][15]

-

Conti Testing Laboratories. (n.d.). ASTM E1131. Retrieved from [Link][25]

-

Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link][20]

-

AK Lectures. (n.d.). Ester Pyrolysis and Cope Elimination. Retrieved from [Link][9]

-

Wikipedia. (n.d.). Ester pyrolysis. Retrieved from [Link][10]

-

Organic Chemistry Portal. (n.d.). Ester Pyrolysis. Retrieved from [Link][11]

-

Microbioz India. (2024, January 12). Mastering the Art of Interpreting Thermogravimetric Analysis Data. Retrieved from [Link][21]

-

ResearchGate. (n.d.). The results of the thermal analysis of the plasticizers. Retrieved from [Link][23]

-

Torontech. (n.d.). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link][8]

-

METTLER TOLEDO. (n.d.). Interpreting TGA Curves. Retrieved from [Link][19]

-

XRF Scientific. (n.d.). Interpreting results from TGA instruments. Retrieved from [Link][4]

-

ResearchGate. (2014). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Retrieved from [Link][26]

-

NETZSCH. (2020, March 31). Detection of Plasticizers in Sporting Goods and Toys by Means of TGA-FT-IR. Retrieved from [Link][2]

-

XRF Scientific. (n.d.). Understanding Thermogravimetric Testing of Plastics. Retrieved from [Link][5]

-

RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Retrieved from [Link][12]

-

MySkinRecipes. (n.d.). Triethyl butane-1,2,4-tricarboxylate. Retrieved from [Link][3]

-

ResearchGate. (n.d.). Pyrolysis of Carboxylic Acids. Retrieved from [Link][13]

-

University of Washington. (n.d.). Thermogravimetric Analysis. Retrieved from [Link][17]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and derivative thermo-gravimetric.... Retrieved from [Link][24]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link][7]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link][18]

-

METTLER TOLEDO. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link][6]

-

National Institutes of Health. (2023, September 14). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials. Retrieved from [Link][22]

Sources

- 1. Buy Triethyl butane-1,2,4-tricarboxylate | 1188-35-8 [smolecule.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. Triethyl butane-1,2,4-tricarboxylate [myskinrecipes.com]

- 4. Interpreting results from TGA instruments [xrfscientific.com]

- 5. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]

- 6. mt.com [mt.com]

- 7. aurigaresearch.com [aurigaresearch.com]

- 8. torontech.com [torontech.com]

- 9. aklectures.com [aklectures.com]

- 10. Ester pyrolysis - Wikipedia [en.wikipedia.org]

- 11. Ester Pyrolysis [organic-chemistry.org]

- 12. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. store.astm.org [store.astm.org]

- 15. kalite.com [kalite.com]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. etamu.edu [etamu.edu]

- 18. epfl.ch [epfl.ch]

- 19. mt.com [mt.com]

- 20. infinitalab.com [infinitalab.com]

- 21. microbiozindia.com [microbiozindia.com]

- 22. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. contitesting.com [contitesting.com]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Differential Scanning Calorimetry (DSC) of Triethyl butane-1,2,4-tricarboxylate

Introduction: The Analytical Imperative for a Modern Plasticizer

Triethyl butane-1,2,4-tricarboxylate (TEBTC) is a triester organic compound recognized for its utility in polymer science.[1] With a molecular formula of C₁₃H₂₂O₆ and a molecular weight of approximately 274.31 g/mol , its primary application is as a plasticizer, an additive designed to increase the plasticity or fluidity of a material.[1] It is particularly noted for its use in enhancing the flexibility and durability of polymers such as polylactic acid (PLA) and polyvinyl chloride (PVC), improving their low-temperature performance.[1][2]

The efficacy of a plasticizer is intrinsically linked to its thermal properties. To effectively modify a polymer matrix, a plasticizer must exhibit thermal transitions, such as the glass transition (T₉), that are compatible with the host polymer. Differential Scanning Calorimetry (DSC) is an indispensable analytical technique for characterizing these thermal properties.[3][4] It provides critical data on the temperatures and heat flows associated with material transitions, which is fundamental to predicting a plasticizer's performance, ensuring quality control, and driving new formulation development.[5][6][7] This guide presents a comprehensive framework for the DSC analysis of TEBTC, grounded in established scientific principles and field-proven methodologies.

Table 1: Physicochemical Properties of Triethyl butane-1,2,4-tricarboxylate

| Property | Value | Source |

| IUPAC Name | triethyl butane-1,2,4-tricarboxylate | [1] |

| Molecular Formula | C₁₃H₂₂O₆ | [1] |

| Molecular Weight | 274.31 g/mol | [1] |

| Primary Application | Plasticizer for polymers (PLA, PVC) | [1][2] |

Part 1: Fundamentals of Differential Scanning Calorimetry

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3][4] The sample and reference are maintained at nearly the same temperature throughout the experiment.[4] The basic principle of a heat-flux DSC, the most common type, involves two pans resting on a heated platform: one contains the sample (TEBTC), and the other is an empty, inert reference pan (typically aluminum).[8]

As the instrument heats or cools the platform at a linear rate, any thermal event in the sample will create a temperature differential between the sample and reference pans. This differential is recorded as a change in heat flow on a thermogram.

-

Endothermic Events: Processes that absorb heat, such as melting or glass transition, result in a downward peak or step in the heat flow signal.[7]

-

Exothermic Events: Processes that release heat, such as crystallization, result in an upward peak.[9]

The resulting thermogram is a powerful fingerprint of the material's thermal behavior, allowing for the precise determination of key properties like glass transition temperature (T₉), melting point (Tₘ), and crystallization temperature (T꜀).[8][10][11]

Part 2: A Self-Validating Experimental Protocol for TEBTC Analysis

Trustworthiness in scientific measurement is built upon robust and repeatable protocols. The following methodology is designed as a self-validating system, incorporating instrument calibration and a multi-step thermal program to ensure data integrity. This protocol is aligned with the principles outlined in industry standards such as ASTM D3418 and ASTM E1356.[8][10][12]

Instrumentation and Calibration

Instrumentation: A heat-flux Differential Scanning Calorimeter (e.g., from manufacturers like TA Instruments, Mettler Toledo, or PerkinElmer) equipped with a refrigerated cooling system is required.[4] An inert purge gas, typically high-purity nitrogen, is essential to prevent oxidative degradation of the sample during heating.[13]